

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzenesulfonyl chloride

Cat. No.: B1344101

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,6-Trifluorobenzenesulfonyl chloride** (CAS No. 1017779-75-7), a fluorinated aromatic sulfonyl chloride of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide combines established chemical principles with computationally predicted spectral data to offer a valuable resource for researchers. The guide covers the compound's identification, predicted spectral characteristics (^1H , ^{13}C , ^{19}F NMR, and IR), a general synthesis protocol, expected reactivity, and potential applications in drug discovery, supported by references to analogous compounds.

Compound Identification and Physicochemical Properties

2,3,6-Trifluorobenzenesulfonyl chloride is a trifluorinated derivative of benzenesulfonyl chloride. The precise positioning of the fluorine atoms at the 2, 3, and 6 positions of the benzene ring is expected to significantly influence its reactivity and physicochemical properties compared to other isomers.

Table 1: Compound Identification

Parameter	Value	Source
Chemical Name	2,3,6-Trifluorobenzenesulfonyl chloride	-
CAS Number	1017779-75-7	[1]
Molecular Formula	C ₆ H ₂ ClF ₃ O ₂ S	[1]
Molecular Weight	230.59 g/mol	[1]
Canonical SMILES	C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F	-
InChI Key	IFFKHMGJJCDTJL-UHFFFAOYSA-N	[1]

Spectral Data (Predicted)

In the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools.[2][3][4] These predictions serve as a valuable guide for the identification and characterization of **2,3,6-Trifluorobenzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra were generated using online prediction engines.[2][3] The predicted chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CCl₃F for ¹⁹F NMR.

Table 2: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	m	1H	Aromatic CH
~7.2-7.4	m	1H	Aromatic CH

Table 3: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~155-160 (d, JCF)	C-F
~150-155 (d, JCF)	C-F
~145-150 (d, JCF)	C-F
~135-140	C-SO ₂ Cl
~120-125	Aromatic CH
~110-115 (d, JCF)	Aromatic CH

Table 4: Predicted ¹⁹F NMR Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
-110 to -120	m	F-2/F-6
-130 to -140	m	F-3

Note: The predicted chemical shifts and coupling constants for the aromatic protons and carbons will be complex due to the multiple fluorine substitutions.

Infrared (IR) Spectroscopy

The predicted IR spectrum was generated using an online simulation tool.^{[4][5]} Key vibrational modes characteristic of the functional groups present in **2,3,6-Trifluorobenzenesulfonyl chloride** are highlighted below.

Table 5: Predicted IR Absorption Bands

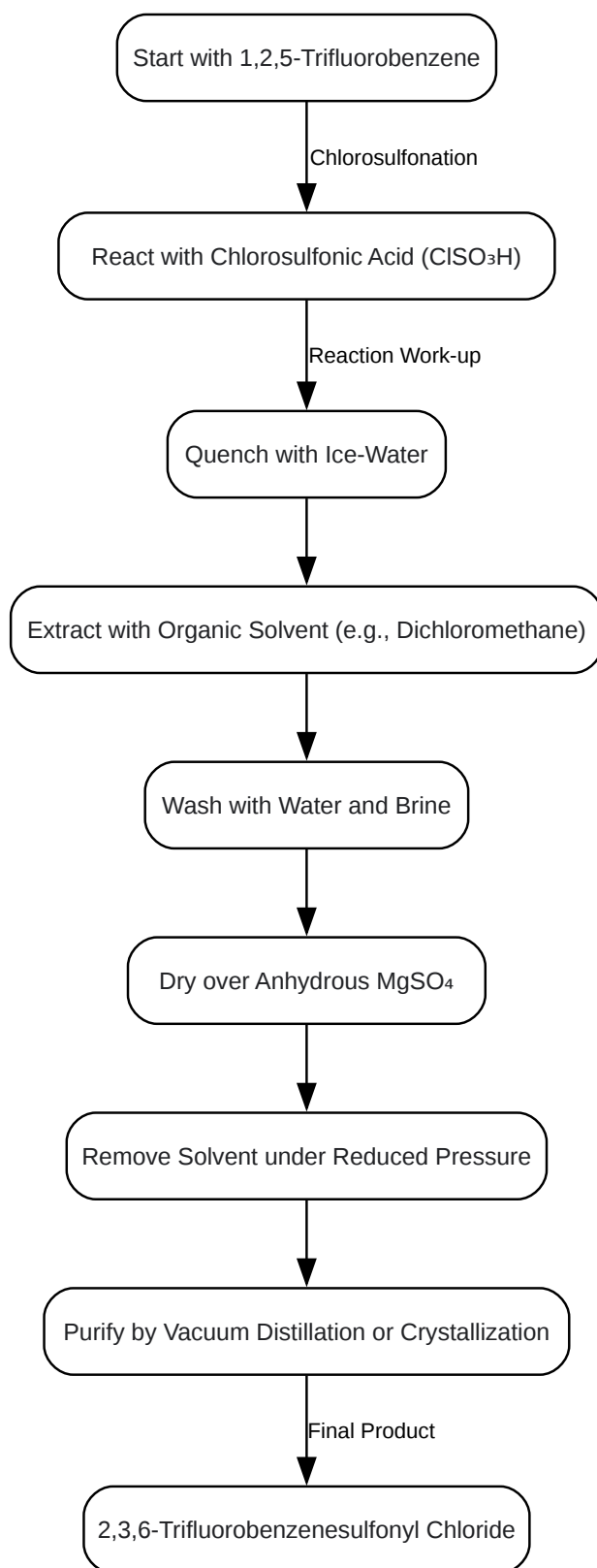
Wavenumber (cm ⁻¹)	Intensity	Assignment
~1380-1400	Strong	Asymmetric SO ₂ stretch
~1180-1200	Strong	Symmetric SO ₂ stretch
~1600-1620	Medium	C=C aromatic ring stretch
~1450-1500	Medium	C=C aromatic ring stretch
~1200-1300	Strong	C-F stretch
~850-900	Strong	S-Cl stretch

Synthesis and Reactivity

General Synthesis Protocol

While a specific, detailed experimental procedure for the synthesis of **2,3,6-Trifluorobenzenesulfonyl chloride** is not readily available in the literature, a common method for the preparation of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.^[5] For **2,3,6-Trifluorobenzenesulfonyl chloride**, the logical precursor would be 1,2,5-trifluorobenzene.

Workflow: General Synthesis of Arylsulfonyl Chlorides



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General synthesis workflow for arylsulfonyl chlorides.

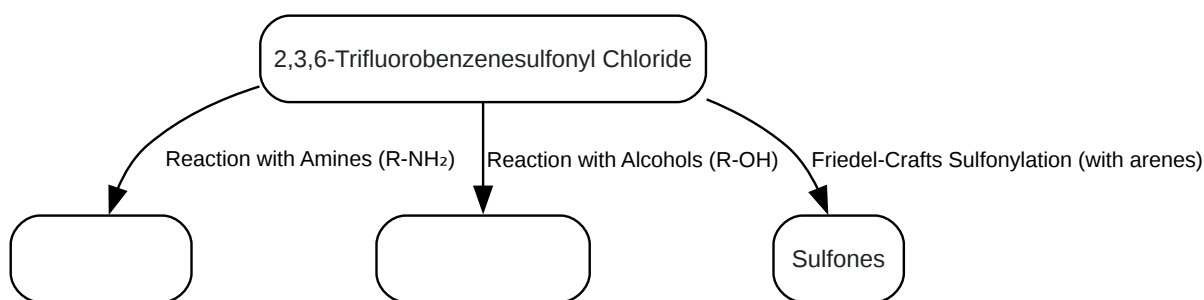
Experimental Considerations:

- **Causality:** The use of chlorosulfonic acid is a standard and effective method for introducing the sulfonyl chloride group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution.
- **Self-Validation:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material. The final product's purity can be assessed by NMR and melting point analysis.
- **Safety:** Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step should be performed slowly and with caution.[6][7][8]

Reactivity

The sulfonyl chloride group is a highly reactive functional group, making **2,3,6-Trifluorobenzenesulfonyl chloride** a versatile intermediate. The electron-withdrawing nature of the three fluorine atoms is expected to enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Diagram: Reactivity of 2,3,6-Trifluorobenzenesulfonyl Chloride



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